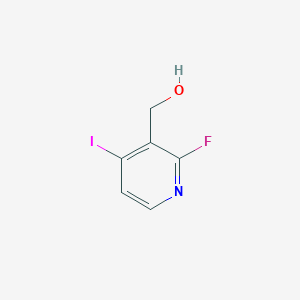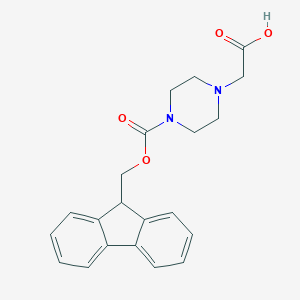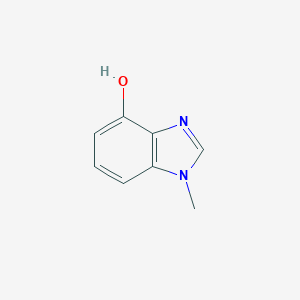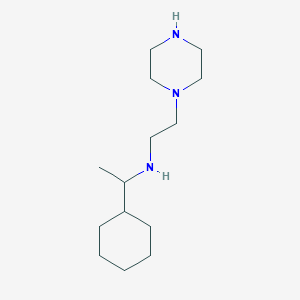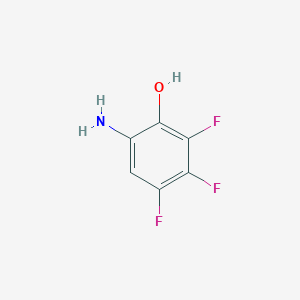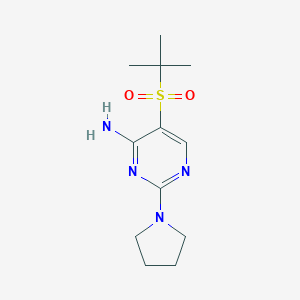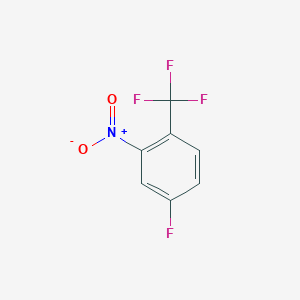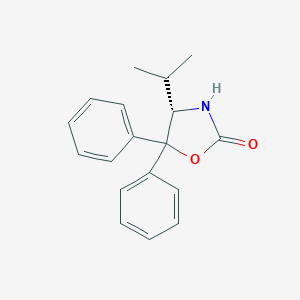
(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one represents a class of oxazolidinone compounds that have garnered interest in enantioselective synthesis due to their structural characteristics and chemical properties. This compound has been synthesized and utilized in various chemical reactions, showcasing its importance in the field of organic chemistry and asymmetric synthesis.
Synthesis Analysis
The synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one has been achieved through the enantiospecific oxidative carbonylation of commercially available (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. This process involves a cyclocarbonylation reaction carried out under specific conditions, yielding the oxazolidinone derivative with a high degree of purity and yield (Mancuso et al., 2018).
Molecular Structure Analysis
The molecular structure of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one has been elucidated through X-ray crystal-structure analysis, revealing the presence of three stereogenic centers and a preference for certain conformations that facilitate its reactivity in stereoselective reactions (Gaul & Seebach, 2002).
Chemical Reactions and Properties
This compound participates in conjugate addition reactions with enones and enoates, demonstrating excellent yields and diastereoselectivities. Its chemical properties have been leveraged to synthesize enantiomerically pure 1,4-diols, showcasing the utility of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one in constructing complex molecules with multiple stereocenters (Gaul & Seebach, 2002).
Physical Properties Analysis
The physical properties of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, such as solubility and crystallinity, have significant implications for its application in organic synthesis. High crystallinity of derivatives facilitates easy recovery and purification, which is advantageous for its use as a chiral auxiliary in enantioselective reactions.
Chemical Properties Analysis
The compound exhibits a broad range of chemical behaviors, including reactions with electrophiles and nucleophiles, demonstrating its versatility as a chiral auxiliary. Its reactivity profile has been extensively studied, revealing its application in forming carbamoyl derivatives of enamines and allenyl amines with high yields and diastereoselectivities. These studies underscore the compound's significance in asymmetric synthesis and its potential for creating enantiomerically pure compounds (Gaul & Seebach, 2002).
科学的研究の応用
Oxazolidinone Derivatives and Their Applications
Oxazolidinones, including compounds structurally related to "(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one," are a novel chemical class of synthetic antimicrobial agents. They exhibit a unique mechanism of protein synthesis inhibition and generally display bacteriostatic activity against many important human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a member of the oxazolidinone class, has been highlighted for its near-complete oral bioavailability, favorable pharmacokinetic and toxicity profiles, and effectiveness against infections due to gram-positive pathogens in both experimental models and clinical trials (Diekema & Jones, 2000).
Furthermore, oxazolidinone derivatives have been the subject of intense research aimed at finding new antibacterial agents with improved biological profiles. The review of application patents from 2004 to 2006 alone reveals a significant effort from private companies to identify key features responsible for activity, indicating a promising future for these compounds in the pharmaceutical market (Poce et al., 2008).
特性
IUPAC Name |
(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTOJBANGYSTOH-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431649 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | |
CAS RN |
184346-45-0 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is significant about the synthesis method used to obtain (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one?
A1: The research highlights the first-time synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one using an enantiospecific oxidative carbonylation reaction. [] This approach utilizes a commercially available chiral starting material, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, and avoids the need for additional resolution steps, potentially offering a more efficient and cost-effective synthesis route. The reaction employs a palladium catalyst (PdI2/KI) and a carbon monoxide and air mixture under specific conditions to achieve the desired oxazolidinone derivative in good yield (81%). [] This method could be valuable for synthesizing similar chiral oxazolidinone derivatives with potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

